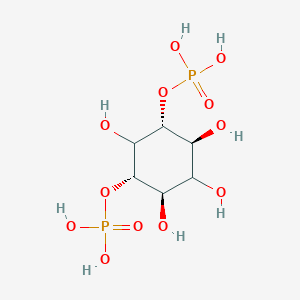
1-Fluoro-2,4,6-trimetilpiridinio tetrafluoroborato
Descripción general
Descripción
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is an organic compound with the chemical formula C8H11BF5N and a molecular weight of 226.98 g/mol . It is commonly used as a fluorinating agent in various chemical reactions due to its ability to introduce fluorine atoms into organic molecules . The compound appears as a white to light yellow powder or crystalline solid and is soluble in organic solvents such as diethyl ether, dichloromethane, and chloroform .
Aplicaciones Científicas De Investigación
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (FPyB) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that undergo fluorination reactions . It acts as a source of electrophilic fluorine .
Mode of Action
FPyB’s mode of action involves the formation of an ion pair with the reactant, which enhances its solubility in the organic phase and promotes the desired chemical transformation . It facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase, by forming a complex with the reactant .
Biochemical Pathways
FPyB is involved in several biochemical pathways, including Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, and aryl trifluoromethylation reactions . These reactions are crucial in the synthesis of various organic compounds.
Result of Action
The result of FPyB’s action is the successful fluorination of target organic compounds . This can lead to the synthesis of a wide range of fluorinated organic compounds, which have applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of FPyB can be influenced by various environmental factors. For instance, the solvent used can affect the solubility of the reactants and the efficiency of the reaction . Additionally, factors such as temperature and pressure might also influence the reaction outcomes . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of FPyB’s action.
Métodos De Preparación
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be synthesized through the reaction of 2,4,6-trimethylpyridine with tetrafluoroboric acid . The reaction is typically carried out in an appropriate solvent, and the product is obtained through crystallization or solvent evaporation . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Fluorination Reactions:
C-H Activation: It is used in palladium(II)-catalyzed para-selective C-H arylation reactions.
Aryl Trifluoromethylation: It participates in reactions that introduce trifluoromethyl groups into aromatic compounds.
Common reagents and conditions for these reactions include palladium catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions are fluorinated organic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be compared with other fluorinating agents such as:
N-Fluorobenzenesulfonimide: Another electrophilic fluorinating agent used in similar reactions.
1-Fluoropyridinium triflate: A related compound with similar fluorinating properties.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Used in fluorination reactions but with different reactivity and selectivity.
The uniqueness of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate lies in its high reactivity and selectivity in introducing fluorine atoms into organic molecules, making it a valuable reagent in synthetic chemistry .
Propiedades
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLYYDDEUOXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381379 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109705-14-8 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
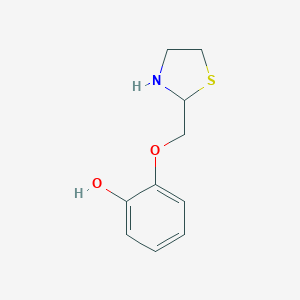
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)




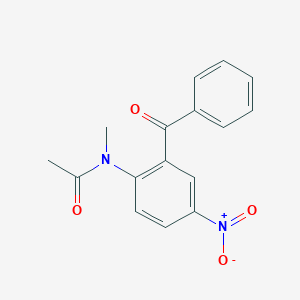
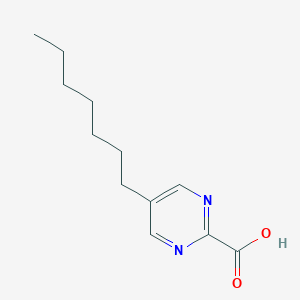
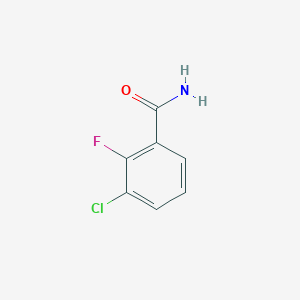

![Substanz NR. 1650 [German]](/img/structure/B34768.png)

